molecular formula C14H22O3 B14570351 Methyl 9-hydroxytridec-10-en-12-ynoate CAS No. 61671-18-9

Methyl 9-hydroxytridec-10-en-12-ynoate

Cat. No.: B14570351
CAS No.: 61671-18-9
M. Wt: 238.32 g/mol
InChI Key: POSROZBMOIDQNE-UHFFFAOYSA-N
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Description

Methyl 9-hydroxytridec-10-en-12-ynoate is a methyl ester derivative of a hydroxy fatty acid characterized by a 13-carbon chain (tridec-) with a hydroxyl group at position 9, a double bond at position 10 (10-en), and a triple bond at position 12 (12-ynoate). The combination of hydroxyl, double, and triple bonds in its structure likely confers unique physicochemical properties, such as increased polarity and rigidity, compared to simpler esters.

Properties

CAS No.

61671-18-9

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

methyl 9-hydroxytridec-10-en-12-ynoate

InChI

InChI=1S/C14H22O3/c1-3-4-10-13(15)11-8-6-5-7-9-12-14(16)17-2/h1,4,10,13,15H,5-9,11-12H2,2H3

InChI Key

POSROZBMOIDQNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC(C=CC#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-hydroxytridec-10-en-12-ynoate typically involves multi-step organic reactions. One common approach is the esterification of 9-hydroxytridec-10-en-12-ynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-hydroxytridec-10-en-12-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 9-hydroxytridec-10-en-12-ynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 9-hydroxytridec-10-en-12-ynoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • Conjugated unsaturation (C10 double bond and C12 triple bond) : Increases rigidity and reactivity.
  • Methyl ester group : Reduces acidity compared to free carboxylic acids.

Below is a comparative analysis with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties (Inferred/Reported) Source/Application
Methyl 9-hydroxytridec-10-en-12-ynoate C₁₄H₂₀O₃* ~236.3* Hydroxyl, double bond, triple bond High polarity, low volatility, rigid backbone Likely natural product (resins)
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 Double bond, ethyl ester Soluble in ethanol; used in flavor/fragrance Synthetic/industrial applications
Methyl salicylate C₈H₈O₃ 152.15 Aromatic ring, methyl ester Volatile, aromatic odor; used in gas standards Pharmaceuticals, cosmetics
(S)-9-Hydroxy-10-undecenoic acid C₁₁H₂₀O₃ 200.27 Hydroxyl, double bond, carboxylic acid Higher acidity, polar; limited literature Potential biological activity


*Inferred based on structural analogy.

Physicochemical Properties

  • Polarity and Solubility: this compound is expected to exhibit higher polarity than ethyl 10-undecenoate due to its hydroxyl group and triple bond, enhancing solubility in polar solvents like ethanol or methanol. Ethyl 10-undecenoate, lacking hydroxyl groups, shows moderate polarity and solubility in ethanol . Methyl salicylate, with an aromatic ring, has lower polarity but higher volatility compared to the target compound .
  • Thermal Stability: The conjugated double and triple bonds in this compound may increase thermal stability compared to compounds with isolated unsaturation (e.g., ethyl 10-undecenoate).
  • Acidity: (S)-9-Hydroxy-10-undecenoic acid, a carboxylic acid derivative, is significantly more acidic (pKa ~4-5) than methyl esters like the target compound, which lacks a free carboxylic acid group .

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